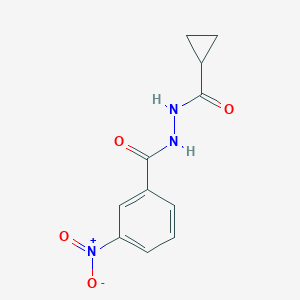

![molecular formula C14H18N2O3S B466545 N-[4-(吡咯烷-1-基磺酰基)苯基]环丙烷甲酰胺 CAS No. 433696-20-9](/img/structure/B466545.png)

N-[4-(吡咯烷-1-基磺酰基)苯基]环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen in the pyrrolidine ring or the functional groups attached to it .作用机制

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more : “1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone in Heterocyclic Synthesis.” International Journal of Organic Chemistry, 2015, 5, 150-157. Read more : “Pharmacological Characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonylphenyl)ethyl)carbamoyl)benzenesulfonamide (U50488H), a Novel and Selective κ-Opioid Receptor Agonist.” Journal of Pharmacology and Experimental Therapeutics, 2011, 339(2), 555-564. Read more : “Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles.” Organic & Biomolecular Chemistry, 2019, 17, 103-107. Read more

实验室实验的优点和局限性

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Furthermore, it has been shown to have a high affinity for certain receptors, making it a potential candidate for the development of new drugs. However, one of the limitations of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

未来方向

There are several future directions for the research of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide. One of the primary areas of research is the development of new drugs based on the compound. N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide has been shown to have a unique mechanism of action, making it an attractive candidate for drug development. Furthermore, the compound has shown potential in the treatment of chronic pain and inflammation-related disorders, which are major health concerns.

Another area of research is the investigation of the mechanism of action of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide. Understanding how the compound works at the molecular level will provide valuable insights into its potential uses and limitations.

Conclusion

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is a cyclopropane-based compound that has shown potential in various areas of scientific research. It has been investigated for its potential use in medicinal chemistry and pharmacology, and has been shown to have anti-inflammatory and analgesic properties. Furthermore, N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide has a unique mechanism of action that makes it an attractive compound for further investigation. While there are limitations to the research of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide, it has several advantages that make it an attractive compound for lab experiments. There are several future directions for the research of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide, including the development of new drugs and the investigation of its mechanism of action.

合成方法

N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is synthesized through a multistep process that involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with cyclopropanecarboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is typically high, making it an attractive compound for research purposes.

科学研究应用

抗抑郁样功效

该化合物在临床前模型中显示出其抗抑郁样作用的希望。 在小鼠强迫游泳试验中,它表现出功效,表明该领域有进一步研究的潜力 .

与压力相关的行为效应

它已被用于减轻压力带来的行为影响,如小鼠社会失败压力实验中所见。 这表明其在研究和可能治疗与压力相关的疾病方面具有潜在的应用 .

可卡因寻求行为

研究还探索了它在治疗小鼠中消退的可卡因寻求行为的恢复中的应用,这可能对成瘾治疗策略有影响 .

RORγt抑制

该化合物的设计受其对RORγt的效力的影响,RORγt是各种疾病的治疗靶点。 然而,它也显示出对孕烷 X 受体 (PXR) 的活性,PXR 参与解毒过程 .

抗菌和抗真菌活性

磺胺类药物(该化合物所属的一类药物)已被证明具有抗菌和抗真菌活性。 这表明其在开发新型抗菌剂方面具有潜在的应用 .

胰岛素释放和降血糖活性

该化合物可能在糖尿病研究中具有应用价值,因为它具有胰岛素释放和降血糖活性,这些性质对控制血糖水平至关重要 .

抗炎和抗癌活性

属性

IUPAC Name |

N-(4-pyrrolidin-1-ylsulfonylphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-14(11-3-4-11)15-12-5-7-13(8-6-12)20(18,19)16-9-1-2-10-16/h5-8,11H,1-4,9-10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMXHEZEWZALFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B466502.png)

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B466521.png)

![N-(2-chlorophenyl)-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466529.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B466546.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B466547.png)

![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466551.png)

![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466552.png)

![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466554.png)

![2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466562.png)

![2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B466564.png)

![2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B466569.png)

![2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B466581.png)